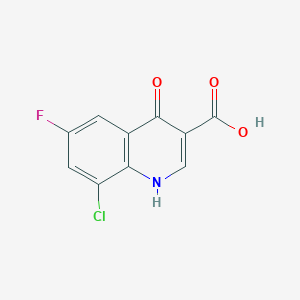

8-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine and chlorine atoms into the quinoline structure enhances its biological activity and chemical stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride, followed by cyclization and subsequent functionalization steps .

Industrial Production Methods: Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may involve the use of continuous flow reactors and advanced purification techniques to ensure high-quality product .

Análisis De Reacciones Químicas

Types of Reactions: 8-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Nucleophilic substitution: The fluorine atom can be displaced by nucleophiles under appropriate conditions.

Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.

Cyclization and condensation: These reactions can lead to the formation of more complex structures.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium azide or amines in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation and reduction can lead to quinoline derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Based on the search results, here's what is known about the applications of compounds related to "8-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid":

Scientific Research Applications

- As an intermediate: It is used in the synthesis of other quinoline derivatives.

- Potential biological activities: Studied for antimicrobial and anticancer properties.

- Pharmaceutical development: Explored for potential use in developing new pharmaceuticals, particularly for treating infectious diseases and cancer.

- Production of dyes and pigments: Used in the production of dyes and pigments due to its chemical stability and color properties.

Mechanism of Action

The mechanism of action may involve interaction with specific molecular targets and pathways, potentially inhibiting the activity of certain enzymes and proteins, which could disrupt cellular processes in microorganisms and cancer cells.

Antimicrobial Properties of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate

Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, noted for its significant biological activity, particularly as an antimicrobial agent.

Key features contributing to its biological activity include:

- Enzyme Inhibition: Interacts with bacterial enzymes, disrupting their function and inhibiting microbial growth.

- Membrane Permeability: The presence of fluorine enhances lipophilicity, potentially improving membrane permeability and bioavailability in target organisms.

- Targeting Resistant Strains: Structural features allow it to be effective against various bacterial strains, including those resistant to conventional antibiotics.

Antimicrobial Activity (MIC Values)

The compound has demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Staphylococcus aureus | 0.0048 |

| Pseudomonas aeruginosa | 0.039 |

Case Studies

- Study on Antimicrobial Efficacy: Evaluated the antibacterial properties of this compound against resistant bacterial strains, exhibiting significant inhibition zones compared to standard antibiotics like ampicillin, with zones of inhibition ranging from 18 mm to 24 mm across different strains.

- Comparative Analysis with Other Compounds: Showed enhanced activity compared to similar quinoline derivatives due to its specific halogen substitutions, allowing for better targeting of resistant strains.

Mecanismo De Acción

The mechanism of action of 8-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological processes in microorganisms, leading to their death. The compound’s fluorine and chlorine atoms enhance its binding affinity and specificity for these targets .

Comparación Con Compuestos Similares

- 6-Chloro-4-hydroxyquinoline-3-carboxylic acid

- 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

- 8-Cyano-4-hydroxyquinoline-3-carboxylic acid ethyl ester

Comparison: Compared to these similar compounds, 8-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid exhibits unique properties due to the presence of both fluorine and chlorine atoms. These substitutions enhance its biological activity and chemical stability, making it a valuable compound for various applications .

Actividad Biológica

8-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid is a fluorinated quinoline derivative notable for its diverse biological activities, particularly in antimicrobial and enzyme inhibition. This compound is part of a larger class of quinolines, which are known for their applications in medicinal chemistry, agriculture, and materials science. The structural modifications, including the presence of chlorine and fluorine atoms, enhance its chemical stability and biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C10H5ClFNO3 |

| Molecular Weight | 241.60 g/mol |

| IUPAC Name | 8-chloro-6-fluoro-4-oxo-1H-quinoline-3-carboxylic acid |

| InChI Key | APBUTPJMKZWPGC-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)Cl)F |

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It binds to the active sites of various enzymes, disrupting essential biological processes in microorganisms. The incorporation of fluorine and chlorine enhances its binding affinity, making it effective against a range of pathogens.

Antimicrobial Properties

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial activity. In particular, studies have shown that this compound demonstrates effectiveness against both Gram-positive and Gram-negative bacteria. For example, it has been reported to inhibit the growth of:

- Staphylococcus aureus

- Pseudomonas aeruginosa

These findings suggest its potential as a lead compound for developing new antibacterial agents.

Case Studies and Research Findings

- Antibacterial Activity : A study published in Current Medicinal Chemistry highlighted the synthesis of fluoroquinolone derivatives with notable antibacterial properties against various pathogens, including Staphylococcus aureus and Streptococcus agalactiae. The study emphasized the importance of structural modifications in enhancing biological activity .

- Enzyme Inhibition : Research has demonstrated that compounds similar to this compound can act as effective inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission. The binding interactions were analyzed through molecular docking studies, revealing significant interactions with key residues in the enzyme's active site .

- Cytotoxicity Studies : A review on quinoline derivatives indicated that structural variations significantly affect cytotoxicity against cancer cell lines. The presence of halogen substituents like chlorine and fluorine was associated with increased cytotoxic effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|

| 8-Chloro-6-fluoro-4-hydroxyquinoline | High against Gram-positive and Gram-negative bacteria | Effective against AChE |

| 6-Chloro-4-hydroxyquinoline | Moderate | Limited |

| 8-Fluoro-4-hydroxyquinoline | Moderate | Limited |

The comparative analysis shows that the dual halogenation (chlorine and fluorine) in 8-Chloro-6-fluoro-4-hydroxyquinoline significantly enhances both its antimicrobial properties and enzyme inhibition capabilities compared to its analogs.

Propiedades

Fórmula molecular |

C10H5ClFNO3 |

|---|---|

Peso molecular |

241.60 g/mol |

Nombre IUPAC |

8-chloro-6-fluoro-4-oxo-1H-quinoline-3-carboxylic acid |

InChI |

InChI=1S/C10H5ClFNO3/c11-7-2-4(12)1-5-8(7)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16) |

Clave InChI |

APBUTPJMKZWPGC-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)Cl)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.